Ipsdienol

Description

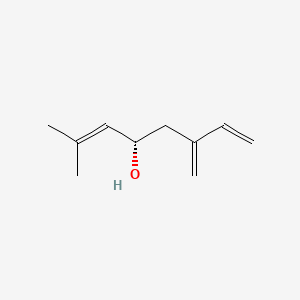

Structure

3D Structure

Properties

IUPAC Name |

(4S)-2-methyl-6-methylideneocta-2,7-dien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,10-11H,1,4,7H2,2-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMKYUHMPXBMFI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(CC(=C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H](CC(=C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885627 | |

| Record name | (+)-Ipsdienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35628-00-3 | |

| Record name | Ipsdienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35628-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipsdienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035628003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Octadien-4-ol, 2-methyl-6-methylene-, (4S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Ipsdienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPSDIENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0CK35047X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Ipsdienol from Ips confusus: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal work leading to the discovery and isolation of ipsdienol, a key component of the aggregation pheromone of the pinyon ips beetle, Ips confusus. The methodologies detailed herein are synthesized from the foundational research conducted in the 1960s, which established the field of bark beetle chemical ecology.

Executive Summary

The aggregation pheromone of Ips confusus was first isolated and identified from the frass (a mixture of fecal matter and wood fragments) produced by male beetles boring into ponderosa pine. This pioneering work utilized a combination of large-scale insect rearing, solvent extraction of volatile compounds, gas chromatography for separation, mass spectrometry for structural elucidation, and electroantennography for identifying biologically active fractions. The primary active component, a terpene alcohol, was identified as 2-methyl-6-methylene-2,7-octadien-4-ol, now known as this compound. This discovery laid the groundwork for understanding the chemical communication systems of bark beetles and has been instrumental in the development of semiochemical-based pest management strategies.

Data Presentation: Pheromone Composition and Beetle Response

The following tables summarize the quantitative data related to the production and activity of aggregation pheromones in Ips confusus.

Table 1: Composition of Volatiles from Male Ips confusus Frass

| Compound | Chemical Name | Relative Abundance |

| This compound | 2-methyl-6-methylene-2,7-octadien-4-ol | Major |

| Ipsenol | 2-methyl-6-methylene-7-octen-4-ol | Major |

| cis-Verbenol | (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | Minor |

Table 2: Behavioral Response of Ips confusus to Pheromone Components

| Stimulus | Beetle Attraction (Field Bioassay) |

| Frass from males boring in ponderosa pine | High |

| Frass from females boring in ponderosa pine | Low |

| Synthetic this compound | High |

| Synthetic Ipsenol | Moderate |

| Synthetic cis-Verbenol | Low |

| Mixture of this compound, Ipsenol, and cis-Verbenol | High (Synergistic Effect) |

Experimental Protocols

The following sections detail the methodologies employed in the original discovery and isolation of this compound from Ips confusus.

Mass Rearing of Ips confusus and Frass Collection

Objective: To generate a sufficient quantity of pheromone-containing frass for chemical analysis.

Methodology:

-

Large ponderosa pine logs were infested with several thousand male Ips confusus beetles.

-

The logs were maintained in a controlled environment to facilitate boring and frass production.

-

The frass produced by the boring males was collected over a period of several weeks.

-

The collected frass was then subjected to volatile extraction.

Volatile Extraction from Frass

Objective: To isolate the volatile organic compounds from the collected frass.

Methodology:

-

A large quantity of frass (on the order of kilograms) was packed into a glass column.

-

The column was then subjected to solvent extraction using a low-boiling-point, non-polar solvent such as pentane (B18724) or diethyl ether.

-

The solvent was allowed to percolate through the frass, eluting the volatile compounds.

-

The resulting solvent extract, containing the pheromone components, was carefully concentrated using a rotary evaporator to a smaller volume for subsequent analysis.

Gas Chromatography (GC) Analysis

Objective: To separate the individual volatile compounds within the frass extract.

Methodology:

-

Gas Chromatograph: A gas chromatograph equipped with a flame ionization detector (FID) was used.

-

Column: A packed column was utilized, with a stationary phase of 20% Carbowax 20M on a solid support (e.g., Chromosorb W).

-

Carrier Gas: Nitrogen or Helium was used as the carrier gas at a constant flow rate.

-

Temperature Program: An isothermal or temperature-programmed method was employed. A typical program would start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 220°C) to elute compounds with different boiling points.

-

Injection: A small aliquot of the concentrated frass extract was injected into the GC.

-

Data Acquisition: The retention time and peak area of each eluting compound were recorded.

Mass Spectrometry (MS) Analysis

Objective: To determine the molecular weight and fragmentation pattern of the separated compounds for structural elucidation.

Methodology:

-

GC-MS System: The outlet of the GC column was coupled to a mass spectrometer.

-

Ionization: Electron impact (EI) ionization was used, typically at 70 eV.

-

Mass Analyzer: A magnetic sector or quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum of each GC peak was recorded. The molecular ion peak provided the molecular weight of the compound, and the fragmentation pattern offered clues to its chemical structure.

Electroantennography (EAG)

Objective: To identify which of the separated compounds are biologically active by measuring the electrical response of the beetle's antenna.

Methodology:

-

Antenna Preparation: An antenna was excised from an Ips confusus beetle. The base and tip of the antenna were placed in contact with two electrodes containing a conductive saline solution.

-

GC-EAD Setup: The effluent from the GC column was split, with one portion going to the FID and the other being passed over the prepared antenna.

-

Signal Recording: The electrical potential changes across the antenna (the electroantennogram) were amplified and recorded simultaneously with the FID signal.

-

Data Interpretation: Peaks in the FID chromatogram that corresponded in time with a significant depolarization of the antenna were identified as biologically active compounds.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and identification of this compound.

Logical Relationship of Analytical Techniques

Caption: Interrelationship of analytical techniques used in pheromone identification.

Biosynthetic Origin of this compound

Caption: Simplified overview of the host-derived biosynthesis of this compound.

The Core of Communication: A Technical Guide to Ipsdienol Biosynthesis in Bark Beetles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate biochemical processes underlying the biosynthesis of ipsdienol, a critical aggregation pheromone in many species of bark beetles (Ips spp.). Understanding this pathway is paramount for developing novel and targeted pest management strategies. This document provides a comprehensive overview of the enzymatic reactions, precursor molecules, regulatory mechanisms, and detailed experimental protocols for studying this vital biological system.

The Biosynthetic Pathway of this compound: From Precursors to Pheromone

Bark beetles employ two primary routes for the production of this compound: de novo biosynthesis via the mevalonate (B85504) pathway and the conversion of host-plant monoterpenes. While historically the latter was considered the main source, substantial evidence now points to the prevalence and importance of the de novo pathway, particularly in Ips species.[1][2]

De Novo Biosynthesis via the Mevalonate Pathway

The de novo synthesis of this compound originates from acetyl-CoA and proceeds through the well-established mevalonate pathway to produce the universal C5 isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[3] The subsequent steps, unique to monoterpene biosynthesis in these beetles, are localized in the anterior midgut of males.[4][5]

The key enzymatic steps are:

-

Geranyl Diphosphate Synthesis: Geranyl diphosphate synthase (GPPS) catalyzes the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), the C10 precursor to all monoterpenes.[1]

-

Myrcene (B1677589) Synthesis: A bifunctional enzyme with both GPPS and myrcene synthase (MS) activity converts GPP to myrcene.[6][7]

-

Hydroxylation: Cytochrome P450 monooxygenases, specifically CYP9T2 and CYP9T3, hydroxylate myrcene to produce this compound.[8][9] These enzymes exhibit stereospecificity, which contributes to the production of different enantiomeric blends of this compound in various Ips species and populations.

-

Enantiomeric Tuning: The final enantiomeric ratio of this compound is further refined by the action of oxidoreductases, such as this compound dehydrogenase (IDOLDH).[5][10] This enzyme can interconvert this compound and its corresponding ketone, ipsdienone (B1237271), and exhibits stereospecificity, oxidizing (-)-ipsdienol but not (+)-ipsdienol.[5][10]

Conversion from Host-Plant Precursors

Bark beetles can also produce this compound by metabolizing myrcene, a monoterpene present in the oleoresin of their host pine trees.[11][12] This conversion is also mediated by cytochrome P450 enzymes.[8] The concentration of myrcene in the host phloem can vary, potentially influencing the rate of this compound production through this pathway.[11]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated and typically occurs only in male beetles during host colonization. The primary triggers for this process are feeding on host phloem and the action of Juvenile Hormone III (JH III).[4][13]

-

Feeding: The act of feeding on host phloem is a primary inducer of the entire pheromone biosynthetic pathway.

-

Juvenile Hormone III (JH III): This hormone plays a crucial role in upregulating the expression of genes encoding key enzymes in the mevalonate pathway, such as HMG-CoA reductase.[13] Topical application of JH III can induce this compound production in unfed male beetles.[4] Studies have shown that JH III treatment can lead to a significant upregulation of mevalonate pathway genes, with some transcripts increasing by as much as 35-fold.[14] Cytochrome P450 genes involved in this compound formation can also be upregulated, for instance, by 3-fold in the male gut.[5][14]

Quantitative Data on this compound Biosynthesis

Precise quantitative data is essential for modeling biosynthetic pathways and for developing targeted inhibitors. The following tables summarize the available quantitative information on enzyme activities and pheromone production.

Table 1: Enzyme Kinetic Parameters for this compound Biosynthesis

| Enzyme | Species | Substrate(s) | Km | Vmax | Specific Activity | Notes |

| IDOLDH | Ips pini | (-)-Ipsdienol | N/A | N/A | 427 ± 25 nmol·min-1·mg-1 | NADP+ dependent oxidation.[10] |

| IDOLDH | Ips pini | Racemic Ipsenol | N/A | N/A | 196 ± 8 nmol·min-1·mg-1 | Oxidation to ipsenone.[10] |

| CYP9T2 | Ips pini | Myrcene | N/A | N/A | N/A | Strong preference for myrcene over other monoterpenes.[9] |

| GPPS | Ips pini | IPP, DMAPP | N/A | N/A | N/A | Kinetic parameters not yet reported in the literature. |

| Myrcene Synthase | Ips pini | GPP | N/A | N/A | N/A | Kinetic parameters not yet reported in the literature. |

N/A: Data not available in the cited literature.

Table 2: In Vivo Production of this compound

| Species | Condition | Pheromone Production Rate/Amount | Notes |

| Ips pini | Feeding on host phloem (16-20h) | ~150-fold increase over control (1-10 ng/male) | Accumulation in abdominal tissue.[13] |

| Ips paraconfusus | Feeding on host phloem (16-20h) | ~350-fold increase over control (1-10 ng/male) | Accumulation in abdominal tissue.[13] |

| Ips pini | Topical application of JH III | 3-4 times more than phloem-fed males | [13] |

Experimental Protocols

The study of this compound biosynthesis relies on a combination of biochemical and molecular techniques. The following sections provide detailed methodologies for key experiments.

In Vivo Radiolabeling with [14C]Acetate

This method is used to demonstrate the de novo biosynthesis of this compound from a primary metabolic precursor.[14][15]

Protocol:

-

Beetle Preparation: Male bark beetles are either used directly after emergence or after a period of feeding on host phloem to induce pheromone production.

-

Injection: Each beetle is injected with a solution of sodium [1-14C]acetate (e.g., 0.2 µCi in 0.5 µL of saline) into the abdominal cavity.

-

Pheromone Collection: The injected beetles are placed in a chamber with a fresh host-plant log section. Volatiles, including the radiolabeled pheromones, are collected over a period of several hours to days by drawing air through a sorbent trap (e.g., Porapak Q).

-

Extraction: The trapped volatiles are eluted from the sorbent with a solvent such as pentane (B18724) or hexane.

-

Analysis:

-

An aliquot of the extract is analyzed by liquid scintillation counting to determine the total amount of radioactivity incorporated.

-

The remainder of the extract is concentrated and analyzed by radio-HPLC and/or radio-GC to separate and quantify the radiolabeled this compound.

-

The identity of the radiolabeled peak is confirmed by co-elution with an authentic this compound standard and by GC-MS analysis.

-

Enzyme Assays

4.2.1. This compound Dehydrogenase (IDOLDH) Activity Assay

This spectrophotometric assay measures the NAD(P)H produced or consumed during the oxidation or reduction of this compound/ipsdienone.[10]

Protocol:

-

Enzyme Preparation: Recombinant IDOLDH is expressed in a suitable system (e.g., baculovirus-infected Sf9 cells) and the cell lysate or purified enzyme is used for the assay.

-

Reaction Mixture: A typical reaction mixture contains:

-

100 mM sodium phosphate (B84403) buffer (pH 7.5)

-

1.1 mM EDTA

-

Cofactor: 0.2 mM NADP+ (for oxidation) or 0.17 mM NADPH (for reduction)

-

Substrate: 13 mM racemic this compound (for oxidation) or a suitable concentration of ipsdienone (for reduction)

-

Enzyme preparation

-

-

Measurement: The reaction is initiated by the addition of the enzyme. The change in absorbance at 340 nm, corresponding to the formation or consumption of NAD(P)H, is monitored over time using a spectrophotometer.

-

Calculation: The specific activity is calculated using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

4.2.2. Cytochrome P450 (CYP9T2) Myrcene Hydroxylase Assay

This assay measures the conversion of myrcene to this compound by recombinant CYP9T2.[9]

Protocol:

-

Enzyme Preparation: Microsomes are prepared from insect cells (e.g., Sf9) co-expressing the recombinant CYP9T2 and a cytochrome P450 reductase.

-

Reaction Mixture: The reaction mixture includes:

-

Phosphate buffer

-

Microsomal preparation

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Myrcene (substrate)

-

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 3 hours).

-

Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., hexane).

-

Analysis: The extracted products are analyzed by GC-MS to identify and quantify the this compound produced. Chiral GC columns can be used to determine the enantiomeric ratio of the product.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound and other volatile pheromone components.

Protocol:

-

Sample Preparation:

-

Solid Phase Microextraction (SPME): For volatile collection from live beetles, an SPME fiber is exposed to the headspace above the insect for a defined period. The trapped volatiles are then thermally desorbed in the GC injector.

-

Solvent Extraction: Beetle tissues (e.g., midguts) or collected frass can be extracted with a non-polar solvent like hexane. The extract is then concentrated before injection.

-

-

GC Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used for separation. For enantiomeric analysis, a chiral column (e.g., Cyclodextrin-B) is required.

-

Oven Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at 60°C and ramp up to 280°C.

-

Carrier Gas: Helium is used as the carrier gas.

-

-

MS Detection:

-

Ionization: Electron impact (EI) ionization at 70 eV is standard.

-

Analysis Mode: Data can be collected in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Quantification: The amount of this compound is determined by comparing the peak area of the analyte to that of an internal standard and a calibration curve generated with authentic standards.

Conclusion and Future Directions

The biosynthesis of this compound in bark beetles is a complex and highly regulated process that is crucial for their chemical communication and ecological success. While significant progress has been made in elucidating the key enzymes and regulatory mechanisms, further research is needed to fully characterize the kinetics of all enzymes in the pathway and to understand the intricate interplay between the de novo and host-precursor-based routes of synthesis. A deeper understanding of this system will undoubtedly pave the way for the development of more effective and environmentally benign strategies for the management of these significant forest pests.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Pheromone production in bark beetles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effects of juvenile hormone on gene expression in the pheromone-producing midgut of the pine engraver beetle, Ips pini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound dehydrogenase (IDOLDH): a novel oxidoreductase important for Ips pini pheromone production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RNA-Seq used to identify Ipsdienone reductase (IDONER): A novel monoterpene carbon-carbon double bond reductase central to Ips confusus pheromone production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel sex-specific and inducible monoterpene synthase activity associated with a pine bark beetle, the pine engraver, Ips pini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional characterization of myrcene hydroxylases from two geographically distinct Ips pini populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. entm.purdue.edu [entm.purdue.edu]

- 10. High substrate specificity of this compound dehydrogenase (IDOLDH), a short-chain dehydrogenase from Ips pini bark beetles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ageconsearch.umn.edu [ageconsearch.umn.edu]

- 12. Monoterpenes of Ponderosa Pine Xylem Resin in Western United States [ideas.repec.org]

- 13. Juvenile hormone regulates de novo isoprenoid aggregation pheromone biosynthesis in pine bark beetles, Ips spp., through transcriptional control of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. De novo biosynthesis of the aggregation pheromone components ipsenol and this compound by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The De Novo Synthesis of Ipsdienol in the Pine Engraver Beetle, Ips pini: A Technical Guide

For: Researchers, scientists, and drug development professionals

Abstract

The pine engraver beetle, Ips pini, a significant pest in North American pine forests, utilizes the monoterpene alcohol ipsdienol as a key component of its aggregation pheromone. While initially believed to be sequestered from host trees, extensive research has unequivocally demonstrated that male I. pini synthesize this compound de novo. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in I. pini, detailing the enzymatic steps from acetyl-CoA to the final pheromone product. It includes a comprehensive summary of the quantitative data available in the literature, detailed experimental protocols for key analytical techniques, and visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding of this critical biological process. This guide is intended to serve as a valuable resource for researchers in chemical ecology, insect biochemistry, and those involved in the development of novel pest management strategies.

Introduction

The pine engraver beetle, Ips pini (Say) (Coleoptera: Scolytidae), employs a sophisticated chemical communication system to coordinate mass attacks on host pine trees. A central component of this communication is the aggregation pheromone, of which this compound (2-methyl-6-methylene-2,7-octadien-4-ol) is a major constituent.[1] The stereochemistry of the this compound produced varies geographically, with eastern North American populations producing a mixture rich in the (+)-enantiomer and western populations producing predominantly the (-)-enantiomer. This variation plays a crucial role in reproductive isolation.

Early hypotheses suggested that I. pini derived its pheromone components from host-plant monoterpenes. However, in vivo radiolabeling studies have provided definitive evidence for the de novo biosynthesis of this compound.[1][2] Male beetles incorporate [1-14C]acetate into this compound, confirming a biosynthetic pathway originating from fundamental metabolic precursors.[1][2] This endogenous production is primarily localized in the anterior midgut of male beetles and is intricately regulated by juvenile hormone III (JH III).

This guide will dissect the biochemical cascade of this compound synthesis, from the initial steps of the mevalonate (B85504) pathway to the final hydroxylation and stereochemical refinement. We will present the available quantitative data on enzyme kinetics and gene expression, provide detailed methodologies for the key experiments that have been instrumental in elucidating this pathway, and offer visual representations to clarify the complex biological processes involved.

The De Novo Biosynthetic Pathway of this compound

The biosynthesis of this compound in Ips pini initiates with acetyl-CoA and proceeds through the well-established mevalonate pathway to produce the C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then utilized to construct the monoterpene backbone, which undergoes subsequent modifications to yield this compound.

The Mevalonate Pathway: From Acetyl-CoA to Isoprenoid Precursors

The initial stages of this compound synthesis are homologous to the mevalonate pathway found in a wide range of organisms. The key enzymatic steps are:

-

Acetoacetyl-CoA Thiolase (AACT): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

-

Hydroxymethylglutaryl-CoA Synthase (HMG-S): Acetoacetyl-CoA is condensed with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

HMG-CoA Reductase (HMG-R): HMG-CoA is reduced to mevalonate. This is a key rate-limiting step in the pathway.

-

Mevalonate Kinase (MVK) and Phosphomevalonate Kinase (PMVK): Mevalonate is sequentially phosphorylated to produce mevalonate-5-pyrophosphate.

-

Mevalonate Pyrophosphate Decarboxylase (MVD): Mevalonate-5-pyrophosphate is decarboxylated to yield isopentenyl pyrophosphate (IPP).

-

Isopentenyl Pyrophosphate Isomerase (IPPI): IPP is isomerized to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP).

Monoterpene Synthesis and Modification

The C5 units, IPP and DMAPP, are the substrates for the synthesis of the C10 monoterpene backbone:

-

Geranyl Diphosphate (B83284) Synthase/Myrcene (B1677589) Synthase (GPPS/MS): In a key bifunctional step, DMAPP is condensed with one molecule of IPP to form geranyl diphosphate (GPP). This enzyme in I. pini also possesses monoterpene synthase activity, directly converting GPP to the acyclic monoterpene, myrcene.[3][4]

-

Cytochrome P450 Myrcene Hydroxylase (CYP9T2/CYP9T3): Myrcene is then hydroxylated to form this compound.[5][6][7] This enzymatic step is a critical determinant of the initial enantiomeric composition of the produced this compound.

-

Oxidoreductase Activity: Further enzymatic modifications by oxidoreductases are responsible for interconversions between this compound and ipsdienone, which ultimately refine the final stereoisomeric ratio of the secreted pheromone.[7]

The entire biosynthetic pathway is under the regulatory control of Juvenile Hormone III (JH III), the levels of which increase upon feeding on host phloem, thereby inducing the expression of the genes encoding the biosynthetic enzymes.

References

- 1. De novo biosynthesis of the aggregation pheromone components ipsenol and this compound by the pine bark beetles Ips paraconfusus Lanier and Ips pini (Say) (Coleoptera: Scolytidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel sex-specific and inducible monoterpene synthase activity associated with a pine bark beetle, the pine engraver, Ips pini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. entm.purdue.edu [entm.purdue.edu]

- 6. Functional characterization of myrcene hydroxylases from two geographically distinct Ips pini populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Myrcene hydroxylases do not determine enantiomeric composition of pheromonal this compound in Ips spp - PubMed [pubmed.ncbi.nlm.nih.gov]

Myrcene as a Precursor for Ipsdienol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical conversion of the monoterpene myrcene (B1677589) into ipsdienol, a key aggregation pheromone component in several species of bark beetles, particularly of the genus Ips. This document details the enzymatic pathways, provides explicit experimental protocols for the functional analysis of the involved enzymes, presents quantitative data in a structured format, and illustrates the core biochemical and experimental workflows using logical diagrams. This guide is intended to be a core resource for professionals in chemical ecology, biochemistry, and drug development interested in terpene metabolism and pheromone biosynthesis.

Introduction

In the intricate chemical communication systems of insects, the biosynthesis of pheromones from host plant precursors is a common and vital strategy. For several economically significant bark beetle species of the genus Ips, the host-derived monoterpene myrcene is a crucial starting material for the production of the aggregation pheromone component, this compound (2-methyl-6-methylene-2,7-octadien-4-ol). The conversion of myrcene to this compound is a stereoselective hydroxylation reaction catalyzed by cytochrome P450 monooxygenases. The precise enantiomeric blend of the resulting this compound is critical for its biological activity, often dictating species-specific attraction and reproductive isolation. This guide offers a technical exploration of this biochemical transformation, providing the necessary details for its study and potential applications.

The Biochemical Pathway: From Myrcene to Pheromone Blends

The biosynthesis of this compound from myrcene is a multi-step enzymatic process that occurs primarily in the midgut of male Ips beetles. This pathway can be conceptually divided into the initial hydroxylation of myrcene and the subsequent metabolic steps that refine the final pheromone composition.

Myrcene Hydroxylation: The Role of Cytochrome P450s

The central reaction in the formation of this compound is the hydroxylation of myrcene. This reaction is catalyzed by a specific group of cytochrome P450 enzymes belonging to the CYP9T subfamily.[1] These enzymes, such as CYP9T2 and CYP9T3 in Ips pini, are membrane-bound hemeproteins that utilize molecular oxygen and electrons from NADPH, transferred via a partnering enzyme, NADPH-cytochrome P450 reductase, to introduce a hydroxyl group onto the myrcene backbone.[2]

While these cytochrome P450s are responsible for the initial conversion, they do not solely determine the final enantiomeric ratio of the secreted pheromone.[3] For example, in vitro assays with recombinant CYP enzymes often yield a different enantiomeric blend of this compound than what is observed in the beetle's natural pheromone. This suggests the involvement of downstream enzymes in "tuning" the final pheromonal signal.

Downstream Metabolism: The Path to Ipsenol and Enantiomeric Refinement

Following its synthesis, this compound can be further metabolized to other pheromone components, such as ipsenol. This conversion is mediated by oxidoreductases, including this compound dehydrogenase (IDOLDH).[4] This enzyme can catalyze the reversible oxidation of (-)-ipsdienol to ipsdienone (B1237271).[4] The resulting ipsdienone can then be reduced to (-)-ipsenol, providing a mechanism for the beetle to produce a complex, species-specific pheromone blend.[4][5] This interplay between myrcene hydroxylases and downstream dehydrogenases/reductases is crucial for achieving the precise enantiomeric composition of the final pheromone bouquet.

Caption: The enzymatic conversion of myrcene to key pheromone components.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of myrcene hydroxylation and subsequent enzymatic conversions.

Heterologous Expression of Myrcene Hydroxylase (e.g., CYP9T2) in Sf9 Cells

Functional characterization of cytochrome P450s often requires their expression in a heterologous system, such as the baculovirus expression vector system (BEVS) in Spodoptera frugiperda (Sf9) insect cells.

Materials:

-

Full-length cDNA of the target P450 (e.g., Ips pini CYP9T2)

-

Baculovirus transfer vector (e.g., pFastBac) and helper plasmid

-

DH10Bac™ E. coli

-

Sf9 insect cells and appropriate culture medium (e.g., Sf-900™ II SFM)

-

Recombinant baculovirus for a partner NADPH-cytochrome P450 reductase (CPR)

-

Hemin (B1673052) solution

-

Fetal Bovine Serum (FBS), penicillin, and streptomycin

Protocol:

-

Recombinant Bacmid DNA Construction: Subclone the full-length P450 cDNA into the baculovirus transfer vector. Transform the recombinant vector into DH10Bac™ E. coli to generate a recombinant bacmid via site-specific transposition.

-

Transfection of Sf9 Cells: Transfect Sf9 cells with the purified recombinant bacmid DNA to generate the initial viral stock (V0).

-

Viral Amplification: Amplify the V0 viral stock to a high-titer stock (V1) by infecting a larger culture of Sf9 cells.

-

Protein Expression: Co-infect a suspension culture of Sf9 cells with the high-titer P450 virus and a recombinant CPR virus at an optimized multiplicity of infection (MOI).

-

Heme Supplementation: Supplement the culture medium with hemin (final concentration of 2 µg/ml) 24 hours post-infection to enhance the yield of functionally active P450.[2]

-

Cell Harvest: Harvest the cells by centrifugation 72 hours post-infection.[2]

Preparation of Microsomes from Sf9 Cells

Microsomes, which are vesicles of the endoplasmic reticulum, are isolated to obtain a fraction enriched with the expressed membrane-bound P450s.

Materials:

-

Harvested Sf9 cell pellet

-

Ice-cold cell lysis buffer

-

Ultracentrifuge

Protocol:

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer.

-

Homogenization: Lyse the cells by sonication or using a Dounce homogenizer on ice.

-

Low-Speed Centrifugation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.

-

Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 120,000 x g for 2 hours at 4°C to pellet the microsomes.[1]

-

Resuspension: Discard the supernatant and resuspend the microsomal pellet in a suitable buffer, which can then be used immediately or stored at -80°C.

In Vitro Myrcene Hydroxylation Assay

This assay measures the catalytic activity of the expressed myrcene hydroxylase in the microsomal preparation.

Materials:

-

Microsomal preparation containing the P450 and CPR

-

Myrcene substrate

-

NADPH or an NADPH-regenerating system

-

Pentane:ether (1:1) extraction solvent

-

Internal standard (e.g., n-octanol)

Protocol:

-

Reaction Setup: In a glass vial, combine the microsomal preparation with the reaction buffer.

-

Substrate Addition: Add myrcene (dissolved in pentane) to the reaction mixture.

-

Initiation: Start the reaction by adding NADPH or the NADPH-regenerating system.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes to 6 hours).[1]

-

Extraction: Stop the reaction and extract the products by adding pentane:ether (1:1) containing an internal standard and vortexing.

-

Analysis: Analyze the organic phase by GC-MS.

This compound Dehydrogenase (IDOLDH) Activity Assay

The activity of IDOLDH can be measured spectrophotometrically by monitoring the change in absorbance of the NADP+/NADPH cofactor.

Materials:

-

Partially purified IDOLDH enzyme preparation

-

Racemic this compound or ipsdienone substrate

-

NADP+ or NADPH

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

-

Spectrophotometer

Protocol:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer, the enzyme preparation, and either NADP+ (for oxidation of this compound) or NADPH (for reduction of ipsdienone).

-

Baseline Measurement: Record the baseline absorbance at 340 nm.

-

Initiation: Initiate the reaction by adding the substrate (this compound or ipsdienone).

-

Monitoring: Continuously monitor the change in absorbance at 340 nm, which corresponds to the production or consumption of NADPH.

-

Activity Calculation: Calculate the specific activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

Caption: A logical workflow from gene cloning to data analysis.

Chiral GC-MS Analysis of this compound Enantiomers

Gas chromatography-mass spectrometry with a chiral stationary phase is essential for separating and quantifying the enantiomers of this compound.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Chiral capillary column (e.g., CycloSil-B, 30 m x 0.25 mm ID, 0.25 µm film thickness)[1]

-

Helium carrier gas

-

Authentic standards of (R)-(-)- and (S)-(+)-ipsdienol

Protocol:

-

GC Conditions:

-

MS Conditions:

-

Ionization: Electron impact (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification, monitoring characteristic ions of this compound (e.g., m/z 85).[1]

-

-

Identification and Quantification:

-

Identify the enantiomers by comparing their retention times with those of the authentic standards.

-

Quantify the relative amounts of each enantiomer by integrating the area of their respective peaks in the chromatogram.

-

Quantitative Data

The following tables summarize key quantitative findings from studies on the enzymatic conversion of myrcene and its derivatives in Ips species.

Table 1: Enantiomeric Ratios of this compound Produced by Recombinant Ips pini Myrcene Hydroxylases

| Enzyme | Ips pini Population | (-)-Ipsdienol (%) | (+)-Ipsdienol (%) |

| CYP9T2 | Western | ~80 | ~20 |

| CYP9T3 | Eastern | ~60 | ~40 |

| Data from Song et al. (2013)[1] |

Table 2: Substrate Competition for Ips pini CYP9T2

| Substrate Mixture | % Conversion of Myrcene to this compound | % Conversion of Competing Substrate |

| Myrcene + (+)-α-pinene | ~46% | ~13% (to verbenol) |

| Myrcene + 3-carene | ~48% | ~10% (to unknown product) |

| Data from Song et al. (2013)[1] |

Table 3: Specific Activities of Ips pini this compound Dehydrogenase (IDOLDH)

| Reaction | Substrate(s) | Product(s) | Specific Activity (nmol·min⁻¹·mg⁻¹) |

| Oxidation | (-)-Ipsdienol | Ipsdienone | 427 ± 25 |

| Oxidation | Racemic Ipsenol | Ipsenone | 196 ± 8 |

| Reduction | Ipsdienone | (-)-Ipsdienol | 50 ± 4 |

| Reduction | Ipsenone | (-)-Ipsenol | 92 ± 7 |

| Data from Figueroa-Teran et al. (2016)[4] |

Conclusion

The biosynthesis of this compound from myrcene in Ips bark beetles is a well-defined pathway, primarily driven by the stereoselective action of cytochrome P450 monooxygenases and further refined by downstream dehydrogenases/reductases. The experimental protocols detailed in this guide provide a robust framework for the functional characterization of these enzymes, from heterologous expression to in vitro assays and chiral product analysis. The quantitative data presented underscore the enzymatic basis for the species-specific pheromone blends observed in nature. This technical guide serves as a foundational resource for researchers aiming to further unravel the complexities of insect pheromone biosynthesis and for those exploring the potential of these enzymatic systems in biotechnological applications.

References

- 1. entm.purdue.edu [entm.purdue.edu]

- 2. Modifications in the N-terminus of an insect cytochrome P450 enhance production of catalytically active protein in baculovirus-Sf9 cell expression systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 4. High substrate specificity of this compound dehydrogenase (IDOLDH), a short-chain dehydrogenase from Ips pini bark beetles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [scholarwolf.unr.edu]

The Mevalonate Pathway in Ipsdienol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipsdienol, a key component of the aggregation pheromone of several bark beetle species in the genus Ips, plays a crucial role in coordinating mass attacks on host trees. The biosynthesis of this monoterpenoid is a subject of significant interest for the development of targeted pest control strategies. This technical guide provides an in-depth exploration of the mevalonate (B85504) (MVA) pathway, the central metabolic route responsible for the de novo synthesis of this compound in these beetles. The guide will detail the enzymatic steps, regulatory mechanisms, and relevant experimental protocols, offering a comprehensive resource for researchers in chemical ecology, entomology, and drug development.

The Mevalonate Pathway to this compound

In Ips species, particularly in the midgut of male beetles, this compound is synthesized de novo from acetyl-CoA via the mevalonate pathway.[1][2] This pathway provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the precursors to all isoprenoids.[3] The key enzymatic stages of this pathway leading to the synthesis of geranyl diphosphate (B83284) (GPP), the direct precursor to monoterpenes like this compound, are outlined below.

Diagram of the Mevalonate Pathway Leading to Geranyl Diphosphate

Caption: The mevalonate pathway from acetyl-CoA to geranyl diphosphate.

The subsequent conversion of GPP to this compound involves a multi-step process catalyzed by specialized enzymes, including a terpene synthase (myrcene synthase) and cytochrome P450 monooxygenases.

Diagram of the Final Steps in this compound Biosynthesis

Caption: Conversion of geranyl diphosphate to this compound.

Regulation of the Mevalonate Pathway

The biosynthesis of this compound is tightly regulated, primarily by Juvenile Hormone III (JH III).[1] Feeding on host phloem stimulates the production of JH III, which in turn upregulates the expression of key enzymes in the mevalonate pathway, particularly HMG-CoA reductase (HMGR), the rate-limiting enzyme.[4] This hormonal control ensures that pheromone production is coordinated with feeding and mating activities.

Quantitative Data

While extensive research has established the mevalonate pathway's role in this compound biosynthesis, specific quantitative data on enzyme kinetics and metabolite concentrations in Ips species are not widely available in the public domain. The following tables provide reference kinetic data for some mevalonate pathway enzymes from other organisms to offer a comparative perspective.

Table 1: Kinetic Parameters of Mevalonate Kinase (MK) from Various Organisms

| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Tribolium castaneum | Mevalonate | 130 | 0.23 | [5] |

| Saccharomyces cerevisiae | Mevalonate | 110 | 18.5 | [6] |

| Human | Mevalonate | 37 | 10.2 | [6] |

Table 2: Kinetic Parameters of Phosphomevalonate Kinase (PMK) from Streptococcus pneumoniae

| Substrate | Km (µM) | kcat (s-1) | Reference |

| Phosphomevalonate | 4.2 | 3.4 | [7][8] |

| ATP | 74 | 3.4 | [7][8] |

Table 3: Kinetic Parameters of Isopentenyl Diphosphate Isomerase (IPPI) from Aedes aegypti

| Substrate | Km (µM) | Reference |

| Isopentenyl pyrophosphate | ~30 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the mevalonate pathway in this compound biosynthesis.

Protocol 1: RNA Extraction from Insect Midgut for qRT-PCR

This protocol is adapted for the extraction of high-quality total RNA from the midgut of Ips beetles, suitable for downstream applications like quantitative real-time PCR (qRT-PCR).

Materials:

-

TRIzol® reagent

-

Chloroform

-

75% Ethanol (B145695) (in RNase-free water)

-

RNase-free water

-

Microcentrifuge tubes (1.5 mL, RNase-free)

-

Micropestle (RNase-free)

-

Microcentrifuge (refrigerated)

Procedure:

-

Dissection: Dissect the midguts from male Ips beetles in ice-cold phosphate-buffered saline (PBS).

-

Homogenization: Immediately place the dissected midguts (pool of 5-10) in a 1.5 mL microcentrifuge tube containing 1 mL of TRIzol® reagent. Homogenize the tissue thoroughly using a micropestle on ice.

-

Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

-

Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh microcentrifuge tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.

-

RNA Pelletization: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

-

RNA Wash: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

-

Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity via gel electrophoresis.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression levels of mevalonate pathway genes.

Materials:

-

High-quality total RNA (from Protocol 1)

-

Reverse transcription kit (e.g., SuperScript™ IV VILO™ Master Mix)

-

SYBR® Green PCR Master Mix

-

Gene-specific primers (forward and reverse)

-

qRT-PCR instrument

-

Optical-grade PCR plates and seals

Procedure:

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

Reaction Setup: Prepare the qRT-PCR reaction mixture in an optical-grade plate. A typical 20 µL reaction includes:

-

10 µL 2x SYBR® Green PCR Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template (diluted)

-

6 µL Nuclease-free water

-

-

Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with the following cycling conditions (may require optimization):

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Melt Curve Analysis: Following amplification, perform a melt curve analysis to verify the specificity of the PCR product.

-

Data Analysis: Analyze the amplification data using the software provided with the qRT-PCR instrument. Relative gene expression can be calculated using the 2-ΔΔCt method, normalizing to a stable reference gene (e.g., actin or GAPDH).

Workflow Diagram for Gene Expression Analysis

Caption: Experimental workflow for gene expression analysis.

Protocol 3: Subcellular Fractionation of Insect Midgut Cells

This protocol provides a general framework for separating the cytosolic, mitochondrial, and microsomal (endoplasmic reticulum) fractions from insect midgut tissue.

Materials:

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors)

-

Differential centrifugation tubes

-

Dounce homogenizer

-

Ultracentrifuge

Procedure:

-

Homogenization: Homogenize dissected midguts in ice-cold homogenization buffer using a Dounce homogenizer.

-

Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Mid-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction.

-

High-Speed Centrifugation (Ultracentrifugation): Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing endoplasmic reticulum).

-

Cytosolic Fraction: The final supernatant is the cytosolic fraction.

-

Washing and Storage: Wash each pellet with homogenization buffer and resuspend in an appropriate buffer for downstream analysis (e.g., Western blotting, enzyme assays). Store fractions at -80°C.

Conclusion

This technical guide has provided a comprehensive overview of the mevalonate pathway's involvement in the biosynthesis of the bark beetle aggregation pheromone, this compound. While the general pathway and its regulation by Juvenile Hormone III are well-established, a notable gap exists in the availability of specific quantitative data for the enzymes within Ips species. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the molecular and biochemical intricacies of this critical metabolic pathway. A deeper understanding of the quantitative aspects of this compound biosynthesis will be instrumental in the development of novel and effective strategies for the management of Ips bark beetle populations.

References

- 1. Characterization of an Isopentenyl Diphosphate Isomerase involved in the Juvenile Hormone pathway in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Subcellular fractionation protocol [abcam.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pure.uhi.ac.uk [pure.uhi.ac.uk]

- 8. The kinetic mechanism of phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Ipsdienol: A Major Aggregation Pheromone in Bark Beetles of the Genus Ips

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-Ipsdienol, a terpene alcohol, serves as a critical aggregation pheromone for numerous bark beetle species within the genus Ips.[1] First identified in Ips confusus, it is a principal component of the chemical communication system that orchestrates mass attacks on host trees, overwhelming their defenses.[1] The stereochemistry of ipsdienol is crucial, with different enantiomers playing distinct roles in attracting conspecifics and mediating interspecific competition. This guide provides a comprehensive overview of the biosynthesis, chemical ecology, and methods for studying (S)-Ipsdienol, tailored for researchers, scientists, and professionals in drug development exploring novel pest management strategies.

Biosynthesis of (S)-Ipsdienol

Bark beetles employ two primary pathways for the biosynthesis of this compound: de novo synthesis via the mevalonate (B85504) pathway and the conversion of host-plant monoterpenes.[2]

De Novo Biosynthesis via the Mevalonate Pathway

The de novo synthesis of this compound occurs primarily in the midgut of male beetles and is initiated from acetyl-CoA.[3] This pathway involves a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors of isoprenoids.[4] The key regulatory enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which is often upregulated upon feeding on host phloem.[3] Juvenile hormone III (JH III) has been shown to induce the expression of genes encoding enzymes in the mevalonate pathway, thereby stimulating pheromone production.[3]

dot

Conversion from Host-Plant Precursors

Alternatively, Ips beetles can produce this compound by hydroxylating myrcene, a monoterpene commonly found in the resin of their coniferous host trees.[2] This biotransformation is catalyzed by cytochrome P450 monooxygenases, a diverse family of enzymes involved in the metabolism of various endogenous and exogenous compounds.[5] This pathway highlights the intricate relationship between the insects and their host plants, where plant secondary metabolites are co-opted for the beetle's chemical communication.

Quantitative Data on (S)-Ipsdienol Production and Response

The production and perception of (S)-Ipsdienol are highly species-specific and influenced by various factors, including geographic location and the presence of other semiochemicals.

Table 1: Enantiomeric Composition of this compound Produced by Various Ips Species

| Species | Geographic Location | Mean % (S)-(+)-Ipsdienol (± SD) | Reference |

| Ips pini | British Columbia | 66% | [6] |

| Ips avulsus | - | 79.4% (± 2.4) | [7] |

Table 2: Behavioral Response of Ips Species to Different Enantiomeric Ratios of this compound in Field Trapping Studies

| Species | Location | Most Attractive Enantiomeric Ratio of (+):(-) this compound | Reference |

| Ips pini | New York (September) | 50:50 to 40:60 | [8] |

| Ips avulsus | - | 50:50, 65:35, 80:20 | [7] |

| Ips latidens | British Columbia | Inhibited by (S)-(+)-ipsdienol | [6] |

Table 3: Release Rates of this compound from Lures Used in Field Studies

| Lure Type | Compound | Release Rate (mg/day) | Temperature (°C) | Reference |

| Bubble Cap | (±)-Ipsdienol | 0.1 - 0.2 | 25 | [9] |

Experimental Protocols

A variety of experimental techniques are employed to study the production, perception, and behavioral effects of (S)-Ipsdienol.

Protocol 1: Pheromone Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Collection: Individual male beetles are either flash-frozen in liquid nitrogen or their hindguts are dissected and placed in a microcentrifuge tube containing a suitable solvent (e.g., hexane (B92381) or pentane) with a known amount of an internal standard (e.g., n-octanol).

-

Extraction: The samples are agitated for a specific period (e.g., 30 minutes) to allow the pheromones to diffuse into the solvent.

-

Sample Preparation: The solvent extract is carefully transferred to a clean vial, avoiding any tissue debris. The extract may be concentrated under a gentle stream of nitrogen if necessary.

-

GC-MS Analysis:

-

Injection: 1-2 µL of the extract is injected into the GC-MS system.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[8]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[10]

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40-60°C) and is ramped up to a higher temperature (e.g., 250-280°C) to separate the volatile compounds.[10]

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a specific mass range (e.g., m/z 40-400).

-

-

Data Analysis: The pheromone components are identified by comparing their retention times and mass spectra with those of authentic standards. Quantification is performed by comparing the peak area of the target compound to that of the internal standard.

// Nodes for the workflow Start [label="Sample Collection\n(Beetle Hindguts)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Solvent Extraction\n(Hexane + Internal Standard)"]; Concentration [label="Sample Concentration\n(Nitrogen Stream)"]; GCMS [label="GC-MS Analysis", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(Identification & Quantification)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Results", shape=ellipse, fillcolor="#FBBC05"];

// Edges connecting the workflow Start -> Extraction; Extraction -> Concentration; Concentration -> GCMS; GCMS -> DataAnalysis; DataAnalysis -> End; }

Upon entering the sensillum lymph, the hydrophobic pheromone molecule is thought to be bound and transported by an odorant binding protein (OBP) to an odorant receptor (OR) located on the dendritic membrane of an OSN. [11][12]The binding of (S)-Ipsdienol to its specific OR triggers a conformational change in the receptor, leading to the opening of ion channels. [12]This influx of ions causes a depolarization of the neuron's membrane, generating an action potential that is transmitted along the axon to the antennal lobe of the brain. [12]The processing of this signal in the brain ultimately leads to a behavioral response, such as upwind flight towards the pheromone source.

Conclusion

(S)-Ipsdienol is a key semiochemical that governs the chemical ecology of many Ips bark beetle species. A thorough understanding of its biosynthesis, the nuances of its enantiomer-specific effects, and the methods used to study it are paramount for the development of effective and environmentally benign pest management strategies. The data and protocols presented in this guide offer a foundational resource for researchers and professionals aiming to contribute to this field. Further research into the molecular mechanisms of this compound perception and the regulation of its biosynthesis will undoubtedly open new avenues for the targeted control of these significant forest pests.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. srs.fs.usda.gov [srs.fs.usda.gov]

- 7. fs.usda.gov [fs.usda.gov]

- 8. Know When You Are Too Many: Density-Dependent Release of Pheromones During Host Colonisation by the European Spruce Bark Beetle, Ips typographus (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of Scent: A Technical Guide to the Biological Activity of Ipsdienol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipsdienol, a terpene alcohol, is a critical aggregation pheromone for numerous species of bark beetles in the genus Ips. This bicyclic ketal exists as two enantiomers, (+)-ipsdienol and (-)-ipsdienol, the biological activities of which are often species-specific and can elicit dramatically different, even opposing, behavioral responses. Understanding the nuanced roles of these stereoisomers is paramount for developing effective and targeted pest management strategies. This technical guide provides a comprehensive overview of the biological activity of this compound enantiomers, detailing their biosynthesis, species-specific behavioral effects, and the experimental protocols used to elucidate these functions.

Introduction

Bark beetles of the genus Ips are significant forest pests, capable of causing widespread tree mortality. Their ability to successfully colonize host trees is largely mediated by a sophisticated chemical communication system, with aggregation pheromones playing a central role in coordinating mass attacks. This compound (2-methyl-6-methylene-2,7-octadien-4-ol) is a key component of this chemical arsenal. The chirality of the this compound molecule, resulting in (+)- and (-)-enantiomers, adds a layer of complexity and specificity to this communication system. Different Ips species, and even different geographic populations of the same species, can produce and respond to varying ratios of these enantiomers. This stereochemical specificity is a crucial mechanism for reproductive isolation and resource partitioning among sympatric species.

Biosynthesis of this compound Enantiomers

The biosynthesis of this compound in Ips beetles can occur through two primary pathways: de novo synthesis from acetate (B1210297) units via the mevalonate (B85504) pathway, or by the hydroxylation of the host-plant monoterpene, myrcene (B1677589).[1][2][3][4] Juvenile hormone III has been shown to induce the expression of genes involved in the mevalonate pathway, leading to the production of this compound.[4]

The conversion of myrcene to this compound is catalyzed by cytochrome P450 enzymes.[3][4] Interestingly, studies on Ips confusus have shown that while a specific cytochrome P450 (IcCYP9T1) hydroxylates myrcene to produce approximately 85% (R)-(-)-ipsdienol, the beetle's pheromone blend contains over 90% (S)-(+)-ipsdienol.[3] This indicates that other enzymes are involved in the subsequent steps to achieve the final enantiomeric composition of the secreted pheromone.[3]

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Myrcene hydroxylases do not determine enantiomeric composition of pheromonal this compound in Ips spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Juvenile hormone III induction reveals key genes in general metabolism, pheromone biosynthesis, and detoxification in Eurasian spruce bark beetle [frontiersin.org]

The Chemical Ecology of Ipsdienol in Conifer Forests: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) is a multifunctional monoterpene alcohol that plays a pivotal role in the chemical communication systems of bark beetles in the genus Ips (Coleoptera: Scolytidae). As a key component of their aggregation pheromone, this compound is instrumental in coordinating mass attacks on host conifer trees, a behavior that can lead to widespread tree mortality and significant economic losses in forestry. The intricate chemical ecology of this compound, encompassing its biosynthesis, enantiomeric specificity, and interactions with other semiochemicals, presents a compelling area of study for understanding insect behavior, chemical signaling, and for the development of effective pest management strategies. This technical guide provides an in-depth overview of the chemical ecology of this compound, with a focus on quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Biosynthesis of this compound

Bark beetles in the genus Ips have evolved sophisticated biochemical pathways to produce this compound. The biosynthesis can occur through two primary routes: de novo synthesis from simple precursors and sequestration and modification of host plant monoterpenes.

De Novo Biosynthesis

Male Ips beetles are capable of synthesizing this compound de novo from acetate (B1210297) units via the mevalonate (B85504) pathway.[1][2][3][4] This pathway involves a series of enzymatic reactions that build the carbon skeleton of the molecule. In vivo radiolabeling studies have provided direct evidence for this pathway. For instance, when male Ips paraconfusus and Ips pini were injected with [1-14C]acetate, the label was incorporated into this compound, demonstrating that the beetles can produce this pheromone component without direct precursors from the host tree.[1][2][3][4]

Host Precursor Sequestration

While de novo synthesis is a key pathway, Ips beetles also utilize monoterpenes from their conifer hosts, primarily myrcene (B1677589), as a direct precursor for this compound biosynthesis.[1][2] Male beetles, upon colonizing a host tree, are exposed to high concentrations of myrcene in the resin. They possess specific enzymes, such as cytochrome P450 monooxygenases, that can hydroxylate myrcene to produce this compound.[3] This dual capability for pheromone production likely provides the beetles with a flexible and efficient means of generating aggregation signals.

dot

Caption: Biosynthetic pathways of this compound in Ips beetles.

Enantiomeric Specificity and Behavioral Responses

This compound is a chiral molecule, existing as two enantiomers: (R)-(-)-ipsdienol and (S)-(+)-ipsdienol. The production and response to these enantiomers are highly species-specific and even vary among different geographic populations of the same species, playing a crucial role in reproductive isolation and mate recognition.

The enantiomeric composition of this compound produced by various Ips species is a key chemotaxonomic character.[5] For example, populations of Ips pini in New York produce a blend rich in (S)-(+)-ipsdienol (approximately 57:43 (+):(-) ratio), while populations in California produce almost pure (R)-(-)-ipsdienol (around 9:91 (+):(-) ratio).[1] These differences in the produced pheromone signal are mirrored by the beetles' behavioral responses. Field trapping experiments have consistently shown that different populations are most attracted to the enantiomeric blend that they produce.

Table 1: Enantiomeric Ratios of this compound Produced by and Attractive to Various Ips Populations

| Species/Population | Produced (+):(-) Ratio | Most Attractive (+):(-) Ratio | Reference(s) |

| Ips pini (New York) | 57:43 | 75:25 to 50:50 | [1] |

| Ips pini (California) | 9:91 | 3:97 | [1][6] |

| Ips pini (British Columbia, SE) | 11:89 | Not specified | [1] |

| Ips avulsus (East Texas) | 90:10 | Not specified | [7] |

| Ips avulsus (Alabama) | 75:25 | 50:50, 65:35, 80:20 | [7] |

Interactions with other Semiochemicals

The behavioral response of Ips beetles to this compound is often modulated by the presence of other semiochemicals, which can act synergistically or antagonistically. These interactions create a complex chemical language that governs various aspects of the beetles' life cycle.

Synergistic Compounds:

-

Ipsenol (B191551): In many Ips species, ipsenol acts as a synergist, significantly increasing the attraction of beetles to this compound. For Ips avulsus, a combination of this compound and ipsenol is highly attractive.[8][9]

-

cis-Verbenol: This compound, often derived from the host tree's alpha-pinene, can also enhance the attractiveness of this compound for some species, such as Ips calligraphus.[9][10]

-

Lanierone: This minor pheromone component can synergize the attraction of certain Ips pini populations to this compound.[6]

Antagonistic Compounds:

The presence of certain compounds can reduce or inhibit the attraction of Ips beetles to this compound. This is often a mechanism to reduce interspecific competition or to signal that a host is fully colonized. For example, the addition of ipsenol can decrease the attraction of Ips calligraphus to this compound.[8] Similarly, verbenone, an oxidation product of alpha-pinene, often acts as an anti-aggregation pheromone.[11]

Table 2: Mean Trap Captures of Ips avulsus with Different Semiochemical Combinations in Louisiana

| This compound Enantiomer | Co-bait | Mean Corrected Captures (± SEM) | Reference |

| Racemic | Ipsenol + Lanierone | 501.4 ± 357.0 | [9] |

| (+)-Ipsdienol | Ipsenol | 6.3 ± 11.2 | [9] |

Ecological Implications

The chemical ecology of this compound has profound implications for the population dynamics of Ips beetles and their impact on conifer forests. The species-specific and population-specific nature of this compound enantiomers facilitates reproductive isolation, preventing hybridization between closely related species that share the same host trees.

Furthermore, predators and parasitoids of bark beetles have evolved to eavesdrop on their chemical communication. This compound can act as a kairomone, attracting natural enemies to the location of their prey.[12] However, some predators exhibit preferences for specific enantiomeric blends, which may reduce their impact on certain beetle populations.[12] This complex interplay between the beetle, its host tree, and its natural enemies, all mediated by chemical signals like this compound, is a delicate balance that can be disrupted by factors such as climate change and forest management practices.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Objective: To identify and quantify the enantiomeric composition of this compound from beetle extracts or volatile collections.

Methodology:

-

Sample Preparation:

-

For beetle extracts, individual beetles are crushed in a minimal amount of a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

For volatile collections, air is drawn over feeding beetles and through a sorbent tube (e.g., Porapak Q). The volatiles are then eluted with a solvent.

-

-

Instrumentation:

-

A gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column such as HP-Chiral-20B) is essential for separating the enantiomers.

-

The GC is coupled to a mass spectrometer for definitive identification of the compounds.

-

-

GC-MS Parameters (Example for Chiral Separation):

-

Column: HP-Chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness)

-

Oven Program: 40°C (5 min hold), then ramp at 1°C/min to 130°C, then at 2°C/min to 200°C (3 min hold).

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

-

Data Analysis:

-

The retention times of the (R)-(-) and (S)-(+) enantiomers are determined by injecting authentic standards.

-

The relative abundance of each enantiomer in the sample is calculated by integrating the peak areas in the chromatogram.

-

dot

Caption: A generalized workflow for GC-MS analysis of this compound.

Electroantennography (EAG) for Assessing Olfactory Response

Objective: To measure the electrical response of a beetle's antenna to different enantiomers and concentrations of this compound.

Methodology:

-

Insect Preparation:

-

An adult beetle is immobilized, and one of its antennae is excised at the base.

-

The antenna is mounted between two electrodes filled with a saline solution (e.g., a modified insect Ringer's solution).

-

-

Stimulus Preparation:

-

Serial dilutions of synthetic (R)-(-)- and (S)-(+)-ipsdienol are prepared in a solvent like hexane.

-

A small amount of each dilution is applied to a piece of filter paper, which is then placed inside a Pasteur pipette.

-

-

EAG Recording:

-

A continuous stream of humidified, clean air is passed over the antenna.

-

A puff of air from the stimulus pipette is injected into the airstream, delivering the odorant to the antenna.

-

The resulting depolarization of the antennal receptors is recorded as a negative voltage deflection (the EAG response).

-

-

Data Analysis:

-

The amplitude of the EAG response is measured for each stimulus.

-

Dose-response curves are generated to compare the sensitivity of the antenna to different enantiomers and concentrations.

-

dot

Caption: A generalized workflow for an electroantennography (EAG) experiment.

Field Trapping for Behavioral Bioassays

Objective: To assess the attractiveness of different this compound enantiomeric blends and semiochemical combinations to Ips beetles in a natural forest setting.

Methodology:

-

Trap Setup:

-

Multiple-funnel traps (e.g., Lindgren funnel traps) are typically used.[6]

-

Traps are hung from trees or poles at a standardized height.

-

A collection cup at the bottom of the trap contains a killing and preserving agent (e.g., propylene (B89431) glycol).

-

-

Lure Preparation and Deployment:

-

Synthetic semiochemicals are released from controlled-release lures (e.g., bubble caps (B75204) or pouches).

-

Different traps are baited with different lures, representing the various treatments to be tested (e.g., different enantiomeric ratios of this compound, with or without synergists).

-

Unbaited traps serve as controls.

-

-

Experimental Design:

-

Traps are typically arranged in a randomized block design to account for spatial variation in the forest.

-

A minimum distance is maintained between traps to avoid interference (e.g., 10-20 meters).[6]

-

-

Data Collection and Analysis:

-

Traps are checked at regular intervals (e.g., weekly), and the captured beetles are collected, identified, and counted.

-

Statistical analyses (e.g., ANOVA) are used to compare the mean number of beetles captured in each treatment.

-

dot

Caption: A generalized workflow for a field trapping experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Enantiomeric composition of this compound: A chemotaxonomic character for north American populations ofIps spp. in thepini subgeneric group (coleoptera: Scolytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. No Evidence of Responding Individuals Constraining the Evolution of the Pheromone Signal in the Pine Engraver Ips avulsus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. academic.oup.com [academic.oup.com]